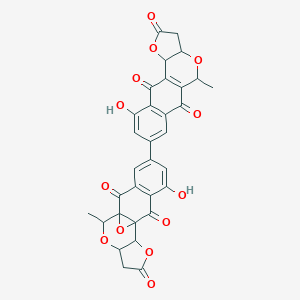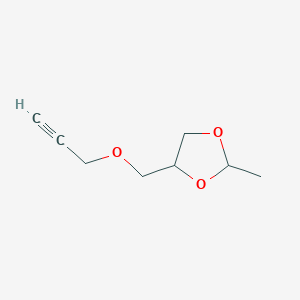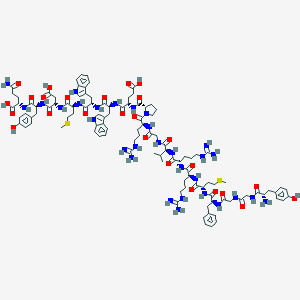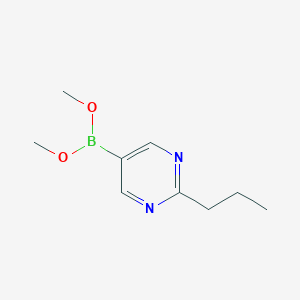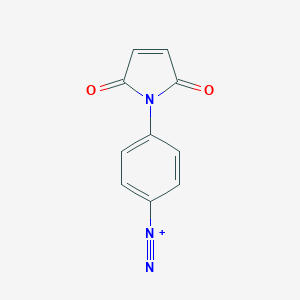
N-(2-Furanyl)pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Furyl)pyrrole is an organic compound with the molecular formula C8H7NO It consists of a pyrrole ring fused to a furan ring, making it a heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Furyl)pyrrole can be synthesized through several methods. One common approach involves the reaction of 2-furyl methyl ketoxime with acetylene under specific conditions. The reaction is typically carried out in an autoclave at temperatures ranging from 110°C to 130°C, with an initial acetylene pressure of 10-14 atm and a ketoxime to KOH ratio of 1:1 . This method yields a mixture of 1-(2-Furyl)pyrrole and its vinyl derivatives.
Industrial Production Methods: Industrial production of 1-(2-Furyl)pyrrole often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Furyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the compound reacts with electrophiles like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of furylpyrrole oxides.
Reduction: Formation of reduced furylpyrrole derivatives.
Substitution: Formation of halogenated or nitro-substituted furylpyrroles.
Scientific Research Applications
1-(2-Furyl)pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-Furyl)pyrrole involves its interaction with various molecular targets. The compound can undergo protonation at different sites depending on the conditions, leading to the formation of different protonated forms . These protonated forms can interact with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
1-(2-Furyl)pyrrole can be compared with other similar heterocyclic compounds, such as:
2-(2-Furyl)pyrrole: Similar structure but different substitution pattern.
2-(2-Thienyl)pyrrole: Contains a thiophene ring instead of a furan ring.
3-Methyl-2-(2-furyl)-1-vinylpyrrole: Contains additional methyl and vinyl groups.
Uniqueness: 1-(2-Furyl)pyrrole is unique due to its specific fusion of pyrrole and furan rings, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
104792-12-3 |
|---|---|
Molecular Formula |
C8H7NO |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
1-(furan-2-yl)pyrrole |
InChI |
InChI=1S/C8H7NO/c1-2-6-9(5-1)8-4-3-7-10-8/h1-7H |
InChI Key |
PIEDMCUUVINKHS-UHFFFAOYSA-N |
SMILES |
C1=CN(C=C1)C2=CC=CO2 |
Canonical SMILES |
C1=CN(C=C1)C2=CC=CO2 |
Synonyms |
1H-Pyrrole,1-(2-furanyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


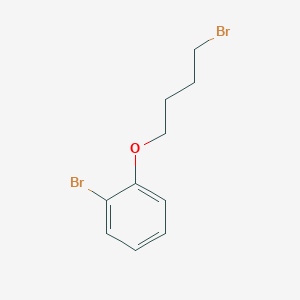
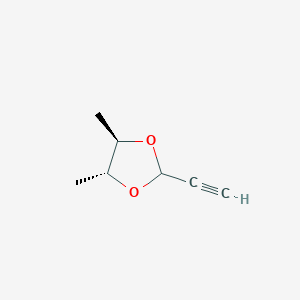
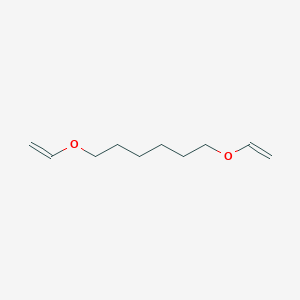
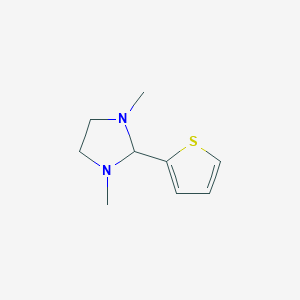
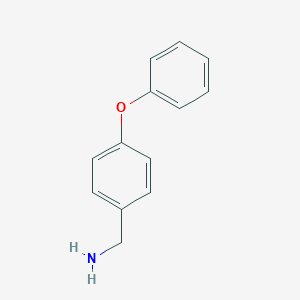
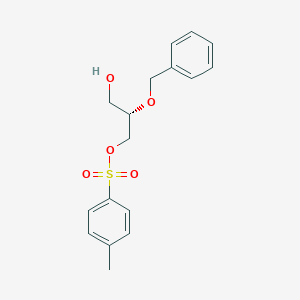
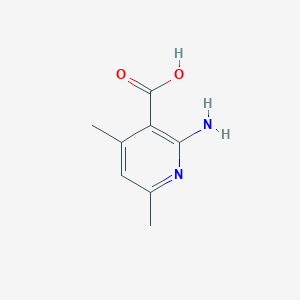
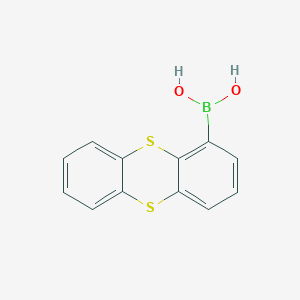
![Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI)](/img/structure/B34496.png)
